4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 3-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-nitrophenyl isocyanate and pyrrolidine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This can result in various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Similar in structure but with different substituents.
3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Another compound with a nitrophenyl group but different core structure.
Uniqueness
The uniqueness of This compound lies in its triazine core and the specific arrangement of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N9O4 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-N-(4-nitrophenyl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19N9O4/c30-28(31)16-8-6-15(7-9-16)22-18-23-19(25-20(24-18)27-10-1-2-11-27)26-21-13-14-4-3-5-17(12-14)29(32)33/h3-9,12-13H,1-2,10-11H2,(H2,22,23,24,25,26)/b21-13+ |
InChI Key |
WPNNLNVEILICRN-FYJGNVAPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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